3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one
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Overview
Description
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a cyclooctane ring and two chlorine atoms attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the fused ring structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like flash chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or cyano groups.
Scientific Research Applications
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one involves its interaction with molecular targets through its functional groups. The chlorine atoms and the furan ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorotetrahydrofuran: Similar in structure but lacks the cyclooctane ring.
3,3-Dichlorocyclooctane: Similar in structure but lacks the furan ring.
3,3-Dichlorooctahydrobenzofuran: Similar fused ring structure but with a benzene ring instead of a cyclooctane ring.
Uniqueness
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one is unique due to its fused ring structure combining a furan and a cyclooctane ring, along with the presence of two chlorine atoms. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
139595-41-8 |
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Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
3,3-dichloro-3a,4,5,6,7,8,9,9a-octahydrocycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H14Cl2O2/c11-10(12)7-5-3-1-2-4-6-8(7)14-9(10)13/h7-8H,1-6H2 |
InChI Key |
VNVICISXNGKSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(CC1)C(C(=O)O2)(Cl)Cl |
Origin of Product |
United States |
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